molecular formula C15H21NS B14265513 8-Phenyloctyl isothiocyanate CAS No. 157469-20-0

8-Phenyloctyl isothiocyanate

Cat. No.: B14265513
CAS No.: 157469-20-0
M. Wt: 247.4 g/mol
InChI Key: ASHKCODNQLPFEF-UHFFFAOYSA-N
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Description

8-Phenyloctyl isothiocyanate is an organic compound belonging to the class of isothiocyanates, which are known for their bioactive properties. This compound is characterized by a phenyl group attached to an octyl chain, which is further connected to an isothiocyanate group. Isothiocyanates are derived from glucosinolates, naturally occurring compounds found in cruciferous vegetables. They have gained significant attention due to their potential chemopreventive and therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Phenyloctyl isothiocyanate can be synthesized through a one-pot process involving the reaction of primary amines with carbon disulfide (CS2) to form dithiocarbamate salts. These salts are then decomposed using desulfurylation reagents such as cyanuric acid or tosyl chloride to yield the desired isothiocyanate . The reaction typically occurs under aqueous conditions, making it a practical and scalable method.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The choice of solvent and desulfurylation reagent is crucial for the successful formation of the isothiocyanate product .

Chemical Reactions Analysis

Types of Reactions: 8-Phenyloctyl isothiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form thioureas.

    Oxidation Reactions: It can be oxidized to form sulfonyl derivatives.

    Reduction Reactions: It can be reduced to form amines.

Common Reagents and Conditions:

    Substitution: Reagents such as amines or alcohols under mild conditions.

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products:

Mechanism of Action

The mechanism of action of 8-phenyloctyl isothiocyanate involves multiple pathways:

    Induction of Cytoprotective Proteins: Through the Keap1/Nrf2/ARE pathway, it induces the expression of antioxidant proteins.

    Inhibition of Proinflammatory Responses: By modulating the NFκB pathway, it reduces inflammation.

    Induction of Apoptosis: It promotes cell cycle arrest and apoptosis in cancer cells.

    Inhibition of Angiogenesis: It inhibits the formation of new blood vessels, thereby restricting tumor growth

Comparison with Similar Compounds

8-Phenyloctyl isothiocyanate can be compared with other isothiocyanates such as:

Uniqueness: this compound stands out due to its higher potency in inhibiting lung tumorigenesis compared to other isothiocyanates. Its unique structure, with a longer alkyl chain and phenyl group, contributes to its enhanced bioactivity .

Properties

157469-20-0

Molecular Formula

C15H21NS

Molecular Weight

247.4 g/mol

IUPAC Name

8-isothiocyanatooctylbenzene

InChI

InChI=1S/C15H21NS/c17-14-16-13-9-4-2-1-3-6-10-15-11-7-5-8-12-15/h5,7-8,11-12H,1-4,6,9-10,13H2

InChI Key

ASHKCODNQLPFEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCN=C=S

Origin of Product

United States

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